Diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate
Overview
Description
Diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate is an organic compound with the molecular formula C12H19FO4 It is a fluorinated derivative of cyclobutane, characterized by the presence of two ester groups and a fluorine atom on the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate typically involves the fluorination of a suitable cyclobutane precursor followed by esterification. One common method involves the reaction of cyclobutane-1,1-dicarboxylic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. The resulting 3-fluorocyclobutane-1,1-dicarboxylic acid is then esterified with isopropanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Hydrolysis: 3-fluorocyclobutane-1,1-dicarboxylic acid.
Reduction: Diisopropyl 3-fluorocyclobutane-1,1-diol.
Scientific Research Applications
Diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where the fluorine atom can influence the biological activity of the compound.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the modification of drug molecules to improve their pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the fluorine atom.
Mechanism of Action
The mechanism of action of diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate depends on its specific application. In drug design, the fluorine atom can influence the compound’s interaction with biological targets by altering its electronic properties and metabolic stability. The ester groups can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in the body.
Comparison with Similar Compounds
Similar Compounds
Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate: Contains two fluorine atoms on the cyclobutane ring, which can further influence its chemical and biological properties.
Diethyl 3-fluorocyclobutane-1,1-dicarboxylate: Similar structure but with ethyl ester groups instead of isopropyl, affecting its physical and chemical properties.
Uniqueness
Diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate is unique due to the presence of a single fluorine atom and two isopropyl ester groups, which confer specific steric and electronic properties. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
dipropan-2-yl 3-fluorocyclobutane-1,1-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FO4/c1-7(2)16-10(14)12(5-9(13)6-12)11(15)17-8(3)4/h7-9H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUHGBULTZUZGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1(CC(C1)F)C(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.